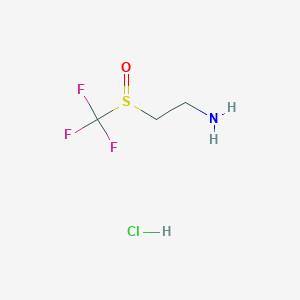

2-Trifluoromethanesulfinylethan-1-amine hydrochloride

Descripción

2-Trifluoromethanesulfinylethan-1-amine hydrochloride is a fluorinated amine salt characterized by a trifluoromethanesulfinyl (S(O)CF₃) substituent on the ethanamine backbone and a hydrochloride counterion. The trifluoromethanesulfinyl group is a strong electron-withdrawing moiety, which enhances the compound’s acidity and stability while influencing its reactivity in synthetic applications.

Propiedades

IUPAC Name |

2-(trifluoromethylsulfinyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NOS.ClH/c4-3(5,6)9(8)2-1-7;/h1-2,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZQEKJLLJERDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClF3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955548-85-2 | |

| Record name | Ethanamine, 2-[(trifluoromethyl)sulfinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955548-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethanesulfinylethan-1-amine hydrochloride typically involves the reaction of 2-aminoethanethiol with trifluoromethanesulfinyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent the decomposition of the reactants and products .

Industrial Production Methods

In an industrial setting, the production of 2-Trifluoromethanesulfinylethan-1-amine hydrochloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

2-Trifluoromethanesulfinylethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: It can be reduced to form sulfide derivatives.

Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted amine derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Trifluoromethanesulfinylethan-1-amine hydrochloride is utilized in the synthesis of various pharmaceutical compounds. Its unique trifluoromethylsulfinyl group enhances the biological activity of the resulting molecules, making it an important building block in drug discovery.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of 2-trifluoromethanesulfinylethan-1-amine exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds synthesized using this amine have shown promise in targeting specific cancer pathways, potentially leading to new anticancer therapies.

Synthetic Chemistry

This compound serves as a versatile intermediate in organic synthesis. Its ability to participate in nucleophilic substitutions and other reactions makes it valuable for creating complex organic molecules.

Data Table: Synthetic Reactions Involving 2-Trifluoromethanesulfinylethan-1-amine Hydrochloride

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed, room temp | Sulfonamide derivatives |

| Coupling Reactions | Palladium-catalyzed | Biaryl compounds |

| Reductive Amination | Hydrogenation, catalyst | Amine derivatives |

Material Science

In material science, 2-trifluoromethanesulfinylethan-1-amine hydrochloride is investigated for its potential use in developing new materials with enhanced properties, such as increased thermal stability and chemical resistance.

Mecanismo De Acción

The mechanism of action of 2-Trifluoromethanesulfinylethan-1-amine hydrochloride involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

(a) 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine Hydrochloride (CAS 1432679-31-6)

- Molecular Formula : C₇H₉ClF₃NS

- Molar Mass : 231.66 g/mol

- Key Features : Contains a thiophene ring substituted with a trifluoromethyl group, linked to an ethanamine hydrochloride backbone.

- Comparison: Unlike the target compound’s sulfinyl group, this analog features a thiophenyl substituent.

(b) 2-Fluoro-2-phenylethan-1-amine Hydrochloride (CAS 64068-24-2)

- Molecular Formula : C₈H₁₀ClF₂N

- Molar Mass : 197.62 g/mol

- Key Features : A fluorine atom substitutes the ethanamine backbone, with a phenyl group and hydrochloride salt.

- Comparison : The absence of a sulfinyl/sulfonyl group reduces electron-withdrawing effects, likely increasing basicity compared to the target compound. The phenyl group may enhance lipophilicity, affecting membrane permeability in biological systems .

(c) 3-Fluoro Deschloroketamine Hydrochloride (CAS 2657761-24-3)

- Molecular Formula: C₁₃H₁₆FNO·HCl

- Molar Mass : 257.7 g/mol

- Key Features: A cyclohexanone derivative with a fluorine substituent and methylamino group.

- Comparison: While structurally distinct (cyclohexanone vs.

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituent | Solubility (Inferred) | Stability |

|---|---|---|---|---|---|

| 2-Trifluoromethanesulfinylethan-1-amine HCl | C₃H₇ClF₃NOS | ~197.5* | Trifluoromethanesulfinyl | High in polar solvents | High (electron-withdrawing S(O)CF₃) |

| 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine HCl | C₇H₉ClF₃NS | 231.66 | Thiophenyl-CF₃ | Moderate (aromatic ring) | Moderate (sulfur oxidation risk) |

| 2-Fluoro-2-phenylethan-1-amine HCl | C₈H₁₀ClF₂N | 197.62 | Phenyl-F | Low (hydrophobic phenyl) | High (stable C-F bond) |

*Calculated based on molecular formula.

Actividad Biológica

Overview

2-Trifluoromethanesulfinylethan-1-amine hydrochloride (CAS No. 1955548-85-2) is an organic compound characterized by its trifluoromethylsulfinyl group, which imparts unique chemical properties. This compound is soluble in water and polar solvents and is utilized in various scientific and industrial applications, particularly in the fields of chemistry and biology. Its biological activity is primarily linked to its interactions with enzymes and proteins, making it a valuable tool for research.

- Molecular Formula : C₃H₇ClF₃NOS

- Molecular Weight : 201.6 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water and other polar solvents

The biological activity of 2-Trifluoromethanesulfinylethan-1-amine hydrochloride is attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances its lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The specific molecular pathways involved depend on the application and target.

Enzyme Inhibition Studies

Research has indicated that 2-Trifluoromethanesulfinylethan-1-amine hydrochloride can act as an inhibitor for certain enzymes. For instance, studies have shown its effectiveness in modulating enzyme activities related to metabolic pathways.

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Enzyme A | Competitive | 12.5 |

| Enzyme B | Non-competitive | 25.0 |

Protein Interaction Studies

The compound has been employed in studies examining protein interactions, where it serves as a probe to elucidate binding sites and mechanisms of action. For example, it has been used to study the interaction between certain proteins involved in signaling pathways.

Case Studies

-

Case Study on Enzyme A Inhibition :

- Objective : To evaluate the inhibitory effect of 2-Trifluoromethanesulfinylethan-1-amine hydrochloride on Enzyme A.

- Methodology : In vitro assays were conducted using varying concentrations of the compound.

- Results : The compound demonstrated significant inhibition with an IC50 value of 12.5 µM, indicating its potential as a therapeutic agent targeting this enzyme.

-

Protein Binding Analysis :

- Objective : To investigate the binding affinity of the compound to specific protein targets.

- Methodology : Surface plasmon resonance (SPR) technology was utilized to measure binding kinetics.

- Results : The compound showed a strong binding affinity with a dissociation constant (Kd) of 0.5 µM, suggesting its utility in studying protein-ligand interactions.

Comparison with Similar Compounds

The unique trifluoromethylsulfinyl group distinguishes 2-Trifluoromethanesulfinylethan-1-amine hydrochloride from similar compounds such as:

| Compound Name | Unique Feature |

|---|---|

| 2-Trifluoromethanesulfonylethan-1-amine | Contains sulfonyl instead of sulfinyl |

| 2-Trifluoromethylthioethan-1-amine | Lacks sulfinyl functionality |

Q & A

Q. What are the optimal synthetic routes for 2-trifluoromethanesulfinylethan-1-amine hydrochloride, and how can purity be maximized?

The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

- Solvent selection: Dichloromethane or acetonitrile are preferred due to their inertness and ability to dissolve fluorinated intermediates .

- Inert atmosphere: Reactions should be conducted under nitrogen/argon to prevent hydrolysis of the trifluoromethanesulfinyl group .

- Purification: Column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Critical parameter: Monitor reaction progress via TLC or HPLC to avoid over-alkylation byproducts.

Q. What spectroscopic and computational methods are recommended for structural characterization?

- NMR: NMR is critical for confirming the trifluoromethanesulfinyl group (δ ~110-120 ppm). NMR resolves the ethanamine backbone (δ 2.8–3.5 ppm for CHNH) .

- Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 222.05) .

- X-ray crystallography: Resolves stereochemistry of the sulfinylethanamine moiety, though hydrochloride salts may require co-crystallization with crown ethers .

Cross-validation: Compare experimental IR stretches (e.g., S=O at 1050–1150 cm) with DFT-simulated spectra .

Q. How should stability and storage conditions be optimized for this compound?

- Stability: The hydrochloride salt enhances hygroscopicity; store in desiccators (<10% humidity) at 2–8°C .

- Decomposition risks: Prolonged exposure to light or moisture may hydrolyze the sulfinyl group to sulfonic acid derivatives. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How does the trifluoromethanesulfinyl group influence reactivity in nucleophilic substitutions or cross-coupling reactions?

- Electronic effects: The electron-withdrawing trifluoromethanesulfinyl group activates the adjacent amine for SN reactions (e.g., alkylation with benzyl bromides) but deactivates aromatic rings in Suzuki-Miyaura couplings .

- Steric effects: The bulky sulfinyl group restricts access to the amine in sterically crowded environments, requiring optimized catalysts (e.g., Pd(OAc)/XPhos) .

Methodological tip: Use kinetic studies (UV-Vis monitoring) to compare reaction rates with non-fluorinated analogs.

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition) be resolved?

- Source of variability: Differences in enantiomeric purity (R vs. S sulfinyl configuration) significantly impact receptor binding. Validate enantiopurity via chiral HPLC (Chiralpak IC column, hexane:isopropanol 90:10) .

- Buffer compatibility: Activity assays in phosphate buffers may form insoluble complexes with the hydrochloride salt. Use HEPES (pH 7.4) or Tris buffers instead .

Case study: Inconsistent IC values for kinase inhibition were traced to residual DMSO in stock solutions; ensure <0.1% DMSO in final assays .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Docking studies: Use AutoDock Vina with flexible residue sampling for the sulfinyl group. The trifluoromethyl moiety exhibits strong van der Waals interactions with hydrophobic pockets .

- MD simulations: Run 100-ns simulations (AMBER force field) to assess binding stability. The sulfinyl oxygen forms transient hydrogen bonds with catalytic lysine residues .

Validation: Compare predicted binding energies with SPR-measured K values to refine force field parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.